![molecular formula C17H15N3O2 B6047483 N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide](/img/structure/B6047483.png)
N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide
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Overview
Description
N-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide, also known as IMBH, is a synthetic compound that has gained attention for its potential application in scientific research. IMBH is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide has also been found to inhibit the JAK-STAT signaling pathway, which is involved in immune responses and cell proliferation.
Biochemical and Physiological Effects:
N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide has been found to modulate the immune response by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide has several advantages for use in lab experiments, including its low toxicity and high solubility in aqueous solutions. However, it also has some limitations, including its relatively low potency compared to other anticancer agents and its limited stability in solution.
Future Directions
Future research on N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide could focus on improving its potency and stability, as well as exploring its potential application in combination therapy with other anticancer agents. In addition, further studies could investigate the mechanism of action of N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide in more detail, as well as its potential application in other areas of scientific research, such as immunology and virology.
Synthesis Methods
N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide can be synthesized through various methods, including the reaction of 3-methoxybenzohydrazide with indole-3-carboxaldehyde in the presence of a catalyst. Another method involves the reaction of 3-methoxybenzohydrazide with indole-3-acetic acid in the presence of a coupling agent. The purity of N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide can be improved through recrystallization or column chromatography.
Scientific Research Applications
N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N'-(1H-indol-3-ylmethylene)-3-methoxybenzohydrazide has been found to inhibit the production of inflammatory cytokines and to exhibit antiviral activity against herpes simplex virus.
properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-6-4-5-12(9-14)17(21)20-19-11-13-10-18-16-8-3-2-7-15(13)16/h2-11,18H,1H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHZKCZGPXGKFN-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1H-indol-3-ylmethylidene]-3-methoxybenzohydrazide |
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